molecular formula C17H36N2S B14522072 N-Butan-2-yl-N'-dodecylthiourea CAS No. 62552-45-8

N-Butan-2-yl-N'-dodecylthiourea

Cat. No.: B14522072
CAS No.: 62552-45-8
M. Wt: 300.5 g/mol
InChI Key: ZVYMOFSVAPQAHP-UHFFFAOYSA-N
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Description

N-Butan-2-yl-N’-dodecylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms This particular compound features a butan-2-yl group and a dodecyl group attached to the thiourea core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butan-2-yl-N’-dodecylthiourea typically involves the reaction of dodecylamine with butan-2-yl isothiocyanate. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-Butan-2-yl-N’-dodecylthiourea can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and high yield. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Butan-2-yl-N’-dodecylthiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitrogen atoms in the thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-Butan-2-yl-N’-dodecylthiourea has found applications in several scientific research areas:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as an additive in lubricants and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of N-Butan-2-yl-N’-dodecylthiourea involves its interaction with specific molecular targets. The sulfur atom in the thiourea group can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound can interact with biological molecules such as proteins and enzymes, potentially inhibiting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-dodecylthiourea
  • N-(4-Methoxyphenyl)-N’-dodecylthiourea
  • N-(4-Chlorophenyl)-N’-dodecylthiourea

Uniqueness

N-Butan-2-yl-N’-dodecylthiourea is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties

Properties

CAS No.

62552-45-8

Molecular Formula

C17H36N2S

Molecular Weight

300.5 g/mol

IUPAC Name

1-butan-2-yl-3-dodecylthiourea

InChI

InChI=1S/C17H36N2S/c1-4-6-7-8-9-10-11-12-13-14-15-18-17(20)19-16(3)5-2/h16H,4-15H2,1-3H3,(H2,18,19,20)

InChI Key

ZVYMOFSVAPQAHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=S)NC(C)CC

Origin of Product

United States

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